N-(2-(N-pentylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-(2-(N-pentylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a compound that belongs to the class of benzodioxole derivatives. These compounds are known for their diverse biological activities, including antihypertensive, anti-inflammatory, analgesic, antitumor, and antiparasitic properties . The presence of the benzodioxole subunit in the structure contributes to its broad spectrum of activity and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(N-pentylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves a multi-step process. One common method starts with the nucleophilic substitution reaction (S_N2) of 3,4-dihydroxy-5-carbaldehyde with dibromomethane to form benzo[d][1,3]dioxole-5-carbaldehyde . This intermediate is then subjected to further reactions, including sulfonation and amidation, to introduce the N-pentylsulfamoyl and carboxamide groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-(N-pentylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol.
Substitution: Nucleophilic substitution reactions can modify the benzodioxole ring or the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, sulfinamides, and various substituted benzodioxole derivatives .
Scientific Research Applications
N-(2-(N-pentylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiparasitic and antitumor agent.
Medicine: Explored for its antihypertensive, anti-inflammatory, and analgesic properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-(N-pentylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide involves several molecular targets and pathways:
Antitumor Activity: Inhibition of epidermal growth factor receptor (EGFR) and induction of apoptosis.
Antiparasitic Activity: Disruption of parasite cell membranes and inhibition of key enzymes.
Anti-inflammatory Activity: Inhibition of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
Similar Compounds
N-(4-(2-methoxyphenoxy)phenyl)benzo[d][1,3]dioxole-5-carboxamide: Known for its anticancer activity.
1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane: Exhibits antioxidant and antimicrobial properties.
Uniqueness
N-(2-(N-pentylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide stands out due to its unique combination of sulfonamide and benzodioxole moieties, which contribute to its broad spectrum of biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-[2-(pentylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5S/c1-2-3-4-7-17-23(19,20)9-8-16-15(18)12-5-6-13-14(10-12)22-11-21-13/h5-6,10,17H,2-4,7-9,11H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWEDALNCHCRPCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNS(=O)(=O)CCNC(=O)C1=CC2=C(C=C1)OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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